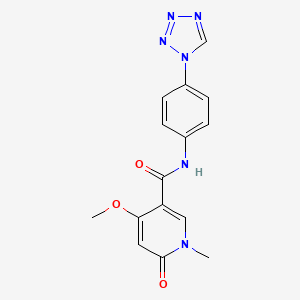![molecular formula C10H12N2 B2620291 1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene CAS No. 1369007-27-1](/img/structure/B2620291.png)
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene” is a complex organic compound. It is also known as “2-Azatricyclo [6.3.1.0,4,12]dodeca-1 (12),4,6,8,10-pentaene” and "1,2-dihydrobenzo [cd]indole" . The compound has a molecular weight of 155.2 .
Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 14 non-H bonds, 5 multiple bonds, 5 double bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 eleven-membered ring, 1 imine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene has a wide range of applications in the fields of chemistry, biochemistry, and biological research. It has been used as a model compound for studying the mechanism of action of various biochemical processes. It has also been used in the synthesis of other compounds, including drugs, and as a tool for studying the structure and reactivity of organic molecules. Additionally, it has been used in the synthesis of various polymers, including polyurethanes and polyesters.
Mechanism of Action
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene is a heterocyclic compound with an aromatic ring system. Its reactivity is based on the presence of an electron-rich aromatic ring system, which is stabilized by the presence of electron-withdrawing nitrogen atoms. This makes it a useful tool for studying the mechanism of action of various biochemical processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it has been found to be an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release. It has also been found to have antioxidant and anti-cancer properties.
Advantages and Limitations for Lab Experiments
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it suitable for long-term storage and handling. Additionally, it is a relatively non-toxic compound and can be used in a variety of experiments without significant safety concerns. However, it does have some limitations. It is not soluble in water and therefore cannot be used in aqueous solutions. Additionally, it is not very reactive, which limits its utility in certain experiments.
Future Directions
For this compound include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug synthesis and development. Additionally, further research into its reactivity and structure could lead to the development of new compounds with improved properties and applications. Finally, further research into its synthesis and purification could lead to the development of more efficient and cost-effective methods for producing this compound.
Synthesis Methods
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene can be synthesized by the reaction of 1,3-diazacyclohexane and 1,3-dichloro-2-methyl-1,3-diazacyclohexane in acetonitrile at room temperature. The reaction yields this compound in high yield. This method is simple and efficient and can be used in a variety of applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H312-H315-H319-H332-H335, indicating potential harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
1,9-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-8-4-6-12-7-5-11-9(3-1)10(8)12/h1-3,11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZLRFIPUDXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC3=CC=CC1=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone](/img/structure/B2620210.png)
![4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2620211.png)

![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2620220.png)
![Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2620221.png)


![Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2620227.png)
![4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2620229.png)

